molecular formula C14H9F6N3O3S B2940827 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 320420-63-1

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No. B2940827
CAS RN: 320420-63-1
M. Wt: 413.29
InChI Key: URILTYHIZOUFCL-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic compound. It contains functional groups such as carbonyl, urea, and trifluoromethoxy . It’s a complex molecule that can be used in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound could involve the reaction of 2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl carboxylic acid ester with sodium hydroxide in a dry reaction flask under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius . After the reaction is complete, the crude reaction system is extracted with ethyl acetate and water . The organic layer is separated and the aqueous layer is extracted three times with ethyl acetate . The combined organic layer is dried over anhydrous sodium sulfate, the drying agent is filtered out, and the filtrate is concentrated under vacuum to obtain the target molecule .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . It also contains trifluoromethyl and trifluoromethoxy groups, which are electron-withdrawing groups .


Physical And Chemical Properties Analysis

The compound is a white to light yellow to light orange crystal . It has a melting point of 186-187°C . It is soluble in methanol . Its density is predicted to be 1.570±0.06 g/cm3 . It has a predicted boiling point of 285.5±40.0 °C .

Scientific Research Applications

Anticancer Agent Development

This compound has been explored for its potential as an anticancer agent. Specifically, derivatives of this compound have been synthesized and evaluated for their ability to inhibit the Werner (WRN) helicase, which is involved in DNA repair mechanisms . Inhibiting WRN helicase can lead to increased genomic instability in cancer cells, thereby hindering their proliferation and survival .

DNA Damage Response (DDR) Targeting

The DNA damage response is a critical pathway in maintaining genomic integrity. Compounds like N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-[4-(trifluoromethoxy)phenyl]urea are being studied for their role in targeting DDR pathways. This can be particularly useful in treating tumors that exhibit abnormal DNA repair mechanisms .

Pharmacological Applications

The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance pharmacological properties. The presence of this group in the compound under discussion suggests potential applications in drug development, where it could be used to improve the efficacy and stability of new pharmacological agents .

Organofluorine Chemistry

In the field of organofluorine chemistry, the compound’s fluorine-containing functional groups are of interest. These groups can significantly affect the growth and development of pharmaceuticals, making the compound a valuable entity for further chemical modifications and applications in medicine .

Antifungal Activity

Some derivatives of this compound have been synthesized and tested for their antifungal activity. The presence of the trifluoromethyl and phenyl groups may contribute to the compound’s ability to inhibit the growth of various fungal species, making it a candidate for antifungal drug development .

Agricultural Chemicals

The structural features of N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-[4-(trifluoromethoxy)phenyl]urea suggest potential applications in the development of agricultural chemicals. Its derivatives could be used to create new pesticides or herbicides with improved efficacy and reduced environmental impact .

properties

IUPAC Name

2-methyl-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O3S/c1-6-21-10(13(15,16)17)9(27-6)11(24)23-12(25)22-7-2-4-8(5-3-7)26-14(18,19)20/h2-5H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URILTYHIZOUFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea

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